Janelia fluor 646 tfa

CAS No.:

Cat. No.: VC16020375

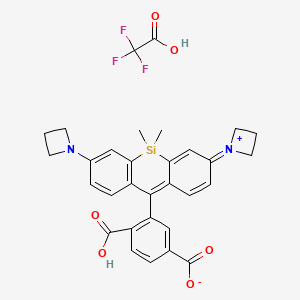

Molecular Formula: C31H29F3N2O6Si

Molecular Weight: 610.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H29F3N2O6Si |

|---|---|

| Molecular Weight | 610.7 g/mol |

| IUPAC Name | 3-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-carboxybenzoate;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C29H28N2O4Si.C2HF3O2/c1-36(2)25-16-19(30-11-3-12-30)6-9-22(25)27(23-10-7-20(17-26(23)36)31-13-4-14-31)24-15-18(28(32)33)5-8-21(24)29(34)35;3-2(4,5)1(6)7/h5-10,15-17H,3-4,11-14H2,1-2H3,(H-,32,33,34,35);(H,6,7) |

| Standard InChI Key | NVBSDKPJAFIPEW-UHFFFAOYSA-N |

| Canonical SMILES | C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)[O-])C(=O)O)C.C(=O)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

JF646 TFA belongs to the silicon-rhodamine (SiR) family, with systematic modifications that optimize its photophysical and biochemical properties. The compound's formal chemical name is 2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[ b, e]silin-10-yl)-4-((2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)benzoate trifluoroacetate . Its molecular formula is , with a molecular weight of 610.65 g/mol .

The structure features:

-

A silicon-bridged xanthene core that red-shifts absorption/emission compared to oxygen-based rhodamines

-

Dual azetidine substituents at positions 3 and 7, enhancing quantum yield and photostability

-

A chlorohexyloxy-ethoxy-ethyl carbamoyl side chain for HaloTag ligand conjugation

-

Trifluoroacetate counterion improving solubility in polar organic solvents

Photophysical Properties

Spectral Characteristics

JF646 TFA exhibits exceptional brightness () and a high quantum yield (), outperforming many commercially available far-red dyes . Key spectral parameters include:

| Property | Value | Measurement Conditions |

|---|---|---|

| 646 nm | Ethanol + 0.1% TFA | |

| 664 nm | Ethanol + 0.1% TFA | |

| Stokes Shift | 18 nm | - |

| Brightness Index | ||

| Fluorogenicity (K L-Z) | 0.0012 | Lactone-zwitterion equilibrium |

The large extinction coefficient and moderate Stokes shift make JF646 TFA particularly suitable for multicolor imaging and fluorescence resonance energy transfer (FRET) applications .

Fluorogenic Mechanism

JF646 TFA's performance stems from its zwitterion-lactone equilibrium, which is environmentally sensitive. In aqueous solutions, the dye predominantly exists in a non-fluorescent lactone form. Upon binding to its protein target (e.g., HaloTag), the local chemical environment shifts the equilibrium toward the fluorescent zwitterionic form, achieving up to 1,000-fold fluorescence enhancement . This property drastically reduces background signal in live-cell imaging experiments .

Biochemical Applications

Live-Cell Imaging

JF646 TFA's cell permeability and fluorogenicity enable real-time tracking of protein dynamics without wash steps. Studies demonstrate effective labeling of:

Comparative studies show JF646 TFA maintains >80% initial fluorescence intensity after 30 minutes of continuous illumination at 640 nm, significantly outperforming Cy5 and Alexa Fluor 647 .

Super-Resolution Microscopy

The dye's photoswitching capability under 640 nm illumination with 405 nm activation makes it ideal for direct STORM (dSTORM). Key performance metrics:

These characteristics enable prolonged imaging sessions (>10,000 frames) without substantial photobleaching .

| Parameter | Specification |

|---|---|

| Temperature | -20°C (short-term), -80°C (long-term) |

| Light Exposure | Protected from light |

| Reconstitution | Freshly opened anhydrous DMSO |

| Freeze-Thaw Cycles | ≤3 cycles |

The dye maintains >95% purity for 36 months when stored properly .

Working Concentrations

Typical experimental concentrations vary by application:

| Application | Concentration Range | Incubation Time |

|---|---|---|

| HaloTag Labeling | 100-500 nM | 15-30 min |

| SNAP-Tag Labeling | 1-5 µM | 30-60 min |

| dSTORM Imaging | 50-100 nM | - |

For in vivo applications, doses of 0.5-2 mg/kg in rodent models have demonstrated effective tissue penetration .

Comparative Analysis with Related Fluorophores

| Parameter | JF646 TFA | JF549 | Alexa Fluor 647 |

|---|---|---|---|

| 664 nm | 571 nm | 668 nm | |

| Brightness | 82,080 | 98,560 | 65,000 |

| Cell Permeability | High | Moderate | Low |

| dSTORM Compatibility | Excellent | Good | Excellent |

| Fluorogenicity | Yes | No | No |

Brightness calculated as . Data from .

Future Directions

Ongoing research focuses on:

-

Multiplexed imaging: Combining JF646 TFA with JF503 (λem = 529 nm) and JF608 (λem = 631 nm) for 5-color super-resolution

-

In vivo tracking: Developing bioconjugates for whole-body imaging in zebrafish and mouse models

-

Advanced delivery systems: Lipid nanoparticles for brain barrier penetration

These developments promise to expand JF646 TFA's utility in neurobiology, cancer research, and drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume